molecular formula C32H40N2O11 B607516 Fmoc-PEG5-NHS ester CAS No. 1402080-11-8

Fmoc-PEG5-NHS ester

Cat. No. B607516
CAS RN: 1402080-11-8
M. Wt: 628.68
InChI Key: YYYFZVKBZSMQTP-UHFFFAOYSA-N
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Description

Fmoc-PEG5-NHS ester is a PEG-based PROTAC linker . It contains an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Synthesis Analysis

The Fmoc-PEG5-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Fmoc-PEG5-NHS ester is 628.67 g/mol . Its molecular formula is C32H40N2O11 .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

The hydrophilic PEG spacer in Fmoc-PEG5-NHS ester increases solubility in aqueous media . The compound should be stored at -20°C .

Scientific Research Applications

Protein Labeling

Fmoc-PEG5-NHS ester can be used to label the primary amines (-NH2) of proteins . This is useful in various research applications, such as studying protein interactions, protein localization, and protein function.

Oligonucleotide Labeling

Similar to protein labeling, Fmoc-PEG5-NHS ester can also be used to label amine-modified oligonucleotides . This is particularly useful in studying DNA-protein interactions, DNA localization, and DNA function.

Drug Delivery

The hydrophilic PEG spacer in Fmoc-PEG5-NHS ester increases solubility in aqueous media . This property makes it a useful component in drug delivery systems, where it can improve the solubility and bioavailability of therapeutic agents.

Surface Modification

Fmoc-PEG5-NHS ester can be used for surface modification of materials. The NHS ester group can react with primary amines on the surface, while the Fmoc group provides protection during the reaction .

Bioconjugation

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This makes Fmoc-PEG5-NHS ester a versatile tool in bioconjugation, a process used to attach biomolecules to each other or to other substances.

Mechanism of Action

Target of Action

Fmoc-PEG5-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

Fmoc-PEG5-NHS ester acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-PEG5-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The pharmacokinetics of Fmoc-PEG5-NHS ester are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Result of Action

The result of the action of Fmoc-PEG5-NHS ester is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The action of Fmoc-PEG5-NHS ester is influenced by the intracellular environment . The ubiquitin-proteasome system, which is leveraged for the degradation of target proteins, operates within the cell . Additionally, the hydrophilic PEG spacer in the compound helps increase its solubility in aqueous media, which is a key factor in its efficacy and stability .

Future Directions

Fmoc-PEG5-NHS ester is a promising compound in the field of drug delivery, particularly in the synthesis of PROTACs . Its ability to increase solubility in aqueous media and its reactivity with primary amines make it a valuable tool in the development of new therapeutics .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFZVKBZSMQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG5-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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